molecular formula C11H24N2O2 B1407787 5-(Methylamino)-N-Boc-pentanamine CAS No. 1311458-36-2

5-(Methylamino)-N-Boc-pentanamine

Cat. No. B1407787
M. Wt: 216.32 g/mol
InChI Key: BMLZYLJFEUKOOF-UHFFFAOYSA-N
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Description

Amines like “5-(Methylamino)-N-Boc-pentanamine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines involves various methods including reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones among others .


Molecular Structure Analysis

Amines have a trigonal pyramidal shape around the nitrogen atom. The presence of a lone pair of electrons on the nitrogen atom can participate in the formation of hydrogen bonds .


Chemical Reactions Analysis

Amines can undergo several reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions or bases in elimination reactions .


Physical And Chemical Properties Analysis

Amines are polar due to the presence of the nitrogen atom. They can participate in hydrogen bonding which can affect their boiling points. The basicity of amines also varies depending on the substituents attached to the nitrogen atom .

Scientific Research Applications

1. Synthesis and Chemical Properties

5-(Methylamino)-N-Boc-pentanamine is involved in the synthesis of various compounds with potent biological activities. The condensation of amino acids and peptides with heterocyclic moieties leads to the creation of compounds exhibiting a wide range of activities including antifungal, antibacterial, and antimicrobial properties. The introduction of D-amino acids and N-methylation of amino acids like tyrosine, valine, alanine, etc., enhances antimicrobial activity. This demonstrates the compound's significance in chemical synthesis and its potential in drug development (Das & Himaja, 2010).

2. Analytical Methodologies

The compound is also relevant in the development of analytical methodologies. For instance, a method improvement for capillary electrophoresis allowed the baseline separation of total plasma D-Penicillamine from physiological thiols. The method involves the use of the organic base N-methyl-D-glucamine in the run buffer, highlighting the compound's importance in analytical chemistry and its contribution to improving diagnostic procedures (Zinellu et al., 2004).

3. Biochemical Research

In biochemical research, the compound plays a role in studying enzyme inhibition. It is used in the synthesis of carboxamides tested for the inhibition of cathepsins, which are proteases involved in various diseases. Understanding the inhibition of these enzymes is crucial for the development of therapeutic agents for diseases like osteoporosis and certain cancers (Lukić et al., 2017).

4. Genetic Research

The compound has implications in genetic research as well. It is involved in the study of DNA modifications, particularly in the conversion of 5-methylcytosine to 5-hydroxymethylcytosine. This process is crucial for understanding epigenetic regulation and has implications for cancer research and developmental biology (Tahiliani et al., 2009).

5. Material Science

In the field of material science, 5-(Methylamino)-N-Boc-pentanamine is used in the synthesis and attachment of high charge density metal ions to surfaces and biomolecules. This is significant for the creation of novel materials with specific properties and applications in various industries (Funk et al., 2013).

Safety And Hazards

The safety and hazards associated with amines depend on their structure and concentration. Some amines can be harmful or even toxic if ingested, inhaled, or come into contact with the skin .

Future Directions

The study of amines is a vast field with many potential future directions. This could include the development of new synthetic methods, studying their role in biological systems, or developing new materials based on amines .

properties

IUPAC Name

tert-butyl N-[5-(methylamino)pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLZYLJFEUKOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylamino)-N-Boc-pentanamine

CAS RN

1311458-36-2
Record name tert-butyl N-[5-(methylamino)pentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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